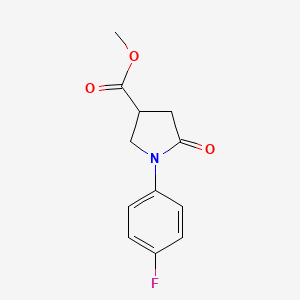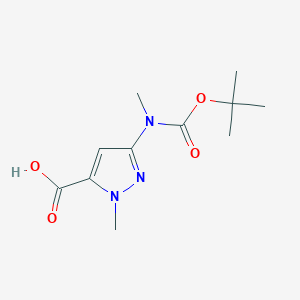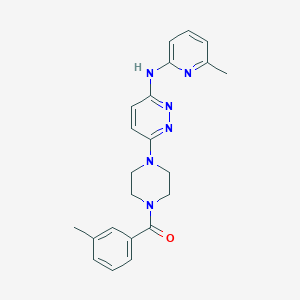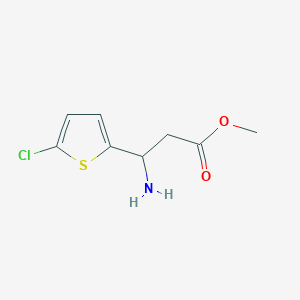
Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Descripción general
Descripción
Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a spirocyclic compound that belongs to the pyrrolidine class of compounds. It is a white crystalline powder that has a molecular weight of 309.32 g/mol. The compound has been synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate and condensation with methyl iodide.
Aplicaciones Científicas De Investigación
Pyrazoles and their derivatives play crucial roles in various biological activities. Specifically, they are utilized for their:
- Antimicrobial properties .
- Anti-tuberculosis effects .
- Anti-inflammatory actions .
- Antioxidant potential .
- Anti-tumor activity .
- Cytotoxicity functions .
- Analgesic properties .
Synthesis
The synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole involves a two-step process:
- Pyrazole Formation : Accomplished through oxidative aromatization of pyrazoline under conventional heating .
Molecular Docking
A molecular docking study revealed that the binding affinity of this compound to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT , a native ligand. This suggests potential applications in anti-breast cancer therapy .
Fluorinated Compounds
Fluorinated compounds are popular in medicinal chemistry due to their stability and increased binding affinity. The C-F bond is more stable than the C-H bond. Therefore, incorporating fluorine substitutions can enhance protein–ligand interactions .
Propiedades
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-17-12(16)8-6-11(15)14(7-8)10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWOGDOCWTOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)
![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)





![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)
![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)


![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)